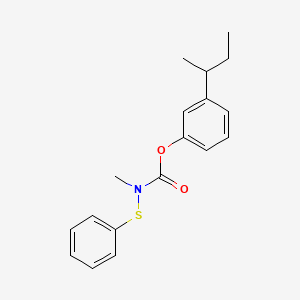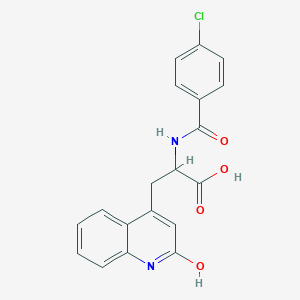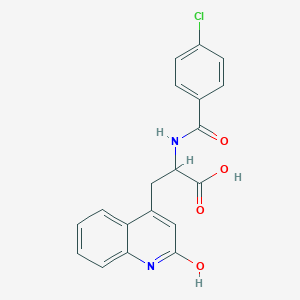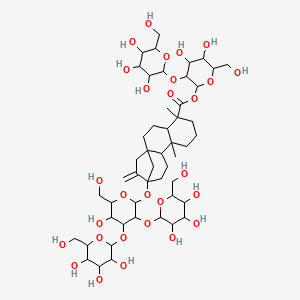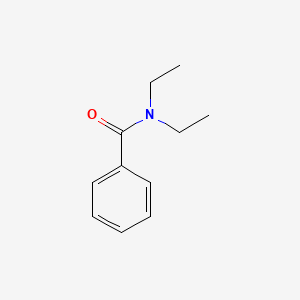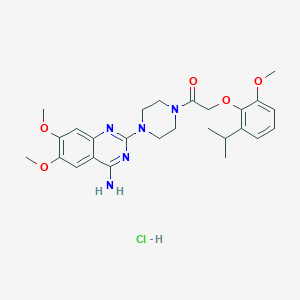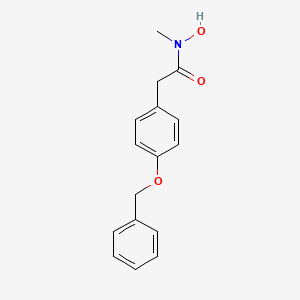
N-Methyl-4-benzyloxyphenylacetohydroxamic acid
描述
N-Methyl-4-benzyloxyphenylacetohydroxamic acid is a chemical compound with the molecular formula C16H17NO3 . It is used in scientific research due to its unique structure and properties.
Molecular Structure Analysis
The molecular structure of N-Methyl-4-benzyloxyphenylacetohydroxamic acid consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 271.311 Da, and the monoisotopic mass is 271.120850 Da .科研应用
Defense Chemicals in Cereals
Hydroxamic acids, including compounds like N-Methyl-4-benzyloxyphenylacetohydroxamic acid, are significant in plant defense mechanisms. These chemicals play a crucial role in protecting cereal crops against insects, fungi, and bacteria. They also contribute to the detoxification of herbicides and allelopathic effects in crops (Niemeyer, 1988).
Detoxification of Carcinogens
Hydroxamic acids have been found effective in detoxifying carcinogenic polyhalogenated quinoid metabolites of environmental pollutants. They accelerate the conversion of toxic compounds to less harmful substances through a unique chemical mechanism, which has broad biological and environmental implications (Zhu et al., 2010).
Synthesis of Methotrexate Derivatives
N-Methyl-4-benzyloxyphenylacetohydroxamic acid derivatives have been utilized in the synthesis of methotrexate (MTX) derivatives. These derivatives are explored for their potential in inhibiting folate metabolism, which is crucial in understanding and developing treatments for certain types of cancer (Piper et al., 1982).
Antioxidant Activity
Hydroxamic acids, including N-Methyl-4-benzyloxyphenylacetohydroxamic acid, show antioxidant activity. They are compared with known antioxidants for their radical-scavenging ability, indicating potential therapeutic and food preservation applications (Ćavar et al., 2009).
Role in Human Health and Food
Methylglyoxal, a compound related to hydroxamic acids, is significant in food and biological systems. It forms advanced glycation end-products, which are linked to complications in diabetes and some neurodegenerative diseases. Understanding its role helps in addressing these health issues (Nemet et al., 2006).
Liquid Crystal Synthesis
N-Methyl-4-benzyloxyphenylacetohydroxamic acid derivatives are intermediates in synthesizing liquid crystals. These crystals are essential in various electronic display technologies (Qing, 2000).
Anticancer Agents Development
The compound's derivatives have been explored in creating novel scaffolds for anticancer agents. This includes the development of compounds with the potential to inhibit cancer cell growth and tubulin polymerization (Stefely et al., 2010).
Antidiabetic Activity
Derivatives of N-Methyl-4-benzyloxyphenylacetohydroxamic acid have shown potential as antidiabetic agents. These compounds act as PPARgamma agonists, offering a new approach totreat type 2 diabetes. The specific structural modifications of these derivatives contribute significantly to their therapeutic potential, providing insights into designing more effective antidiabetic medications (Henke et al., 1998).
Antimicrobial and Antitumor Activities
N-Methyl-4-benzyloxyphenylacetohydroxamic acid derivatives have been used in the synthesis of silver nanoparticles. These nanoparticles exhibit significant antimicrobial, antioxidant, and antitumor activities. This research opens avenues for biomedical applications, particularly in developing new treatments for infections and cancer (Alsalhi et al., 2019).
Alzheimer's Disease Treatment
Derivatives of N-Methyl-4-benzyloxyphenylacetohydroxamic acid have shown promise in treating Alzheimer's disease. These compounds act as selective inhibitors of histone deacetylase, reducing tau protein phosphorylation and aggregation, which are key factors in the progression of Alzheimer's disease (Lee et al., 2018).
Antimalarial Agent Development
Research has explored the potential of N-Methyl-4-benzyloxyphenylacetohydroxamic acid derivatives as antimalarial agents. These compounds exhibit inhibitory effects against the Plasmodium falciparum strain, which is responsible for malaria. This research contributes to the development of novel treatments for malaria (Wiesner et al., 2003).
性质
IUPAC Name |
N-hydroxy-N-methyl-2-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(19)16(18)11-13-7-9-15(10-8-13)20-12-14-5-3-2-4-6-14/h2-10,19H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMPWMRYZURXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152930 | |
| Record name | RG 6866 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-N-methyl-4-benzyloxyphenylacetamide | |
CAS RN |
120602-97-3 | |
| Record name | RG 6866 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120602973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RG 6866 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



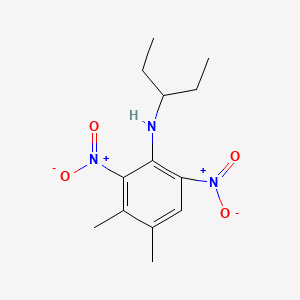
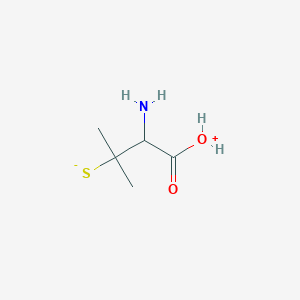
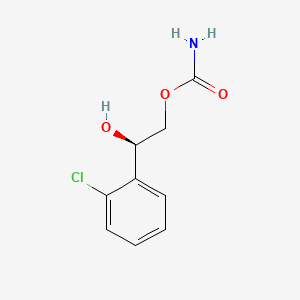
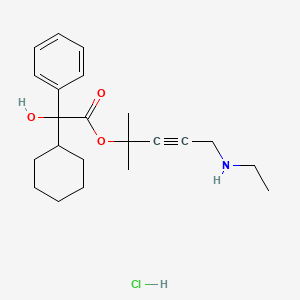
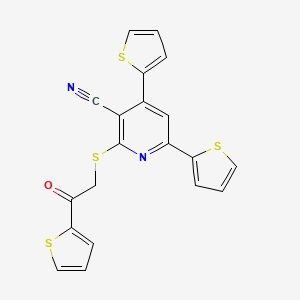
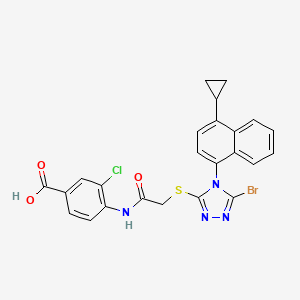
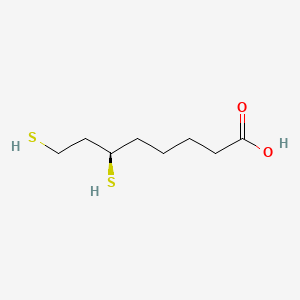
![N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N'-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine](/img/structure/B1679239.png)
